![molecular formula C6H5ClF3N3 B1460896 6-chloro-N-(2,2,2-trifluoroethyl)pyridazin-3-amine CAS No. 1041559-81-2](/img/structure/B1460896.png)
6-chloro-N-(2,2,2-trifluoroethyl)pyridazin-3-amine
Overview
Description
6-chloro-N-(2,2,2-trifluoroethyl)pyridazin-3-amine is a chemical compound with the molecular formula C6H5ClF3N3. It has a molecular weight of 211.57 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 6-chloro-N-(2,2,2-trifluoroethyl)pyridazin-3-amine is 1S/C11H14ClF3N4/c12-9-1-2-10 (18-17-9)16-5-8-3-4-19 (6-8)7-11 (13,14)15/h1-2,8H,3-7H2, (H,16,18) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
6-chloro-N-(2,2,2-trifluoroethyl)pyridazin-3-amine is a powder that is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the searched resources.Scientific Research Applications
Herbicidal Properties
6-chloro-N-(2,2,2-trifluoroethyl)pyridazin-3-amine and its derivatives have been studied for their herbicidal properties. For example, certain substituted pyridazinone compounds, including variations of 6-chloro-N-(2,2,2-trifluoroethyl)pyridazin-3-amine, have been found to inhibit the Hill reaction and photosynthesis in plants, which accounts for their phytotoxicity. These compounds are noted to be weaker inhibitors than atrazine, a well-known herbicide, but show promising attributes in resisting metabolic detoxification in plants and interfering with chloroplast development (Hilton et al., 1969).
Chemical Synthesis and Applications
The molecule has been a subject of interest in chemical synthesis, leading to the creation of various novel classes of compounds. For instance, novel synthesis methods have been developed for 6-amino-5-hydroxy-pyridazin-3(2H)-ones, which are derivatives of 6-chloro-N-(2,2,2-trifluoroethyl)pyridazin-3-amine. These methods involve condensation reactions with disubstituted amines, showcasing the molecule's utility in creating polyfunctional systems potentially useful in drug discovery (Dragovich et al., 2008).
Potential for Antiviral Activity
Derivatives of 6-chloro-N-(2,2,2-trifluoroethyl)pyridazin-3-amine have been investigated for their potential antiviral properties. For example, a study explored the synthesis of pyridazino[3,4-b][1,5]benzodiazepin-5-ones starting from related chemical structures. These compounds were evaluated as human immunodeficiency virus type 1 reverse transcriptase inhibitors, indicating the potential use of 6-chloro-N-(2,2,2-trifluoroethyl)pyridazin-3-amine derivatives in antiviral research (Heinisch et al., 1996).
Antimicrobial Research
Some derivatives of 6-chloro-N-(2,2,2-trifluoroethyl)pyridazin-3-amine have been synthesized and assessed for their antimicrobial activities. While many of these compounds have shown minimal activity, their synthesis and structural identification contribute to the broader understanding of pyridazinone compounds in antimicrobial research (Alonazy et al., 2009).
properties
IUPAC Name |
6-chloro-N-(2,2,2-trifluoroethyl)pyridazin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClF3N3/c7-4-1-2-5(13-12-4)11-3-6(8,9)10/h1-2H,3H2,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOUCEAGYDFAIKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1NCC(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClF3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(2,2,2-trifluoroethyl)pyridazin-3-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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